molecular formula C13H12O3 B15234458 3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid

3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B15234458
M. Wt: 216.23 g/mol
InChI Key: ZITKLODTEKGTTF-UHFFFAOYSA-N
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Description

3-Benzoylbicyclo[111]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclo[111]pentane core structure This compound is notable for its rigid, three-dimensional framework, which imparts distinct physicochemical properties

Chemical Reactions Analysis

3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzoyl group can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its combination of the rigid bicyclo[1.1.1]pentane core with the reactive benzoyl and carboxylic acid groups, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-benzoylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H12O3/c14-10(9-4-2-1-3-5-9)12-6-13(7-12,8-12)11(15)16/h1-5H,6-8H2,(H,15,16)

InChI Key

ZITKLODTEKGTTF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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